Armstrong acid

Dye intermediate synthesis Bucherer amination Process optimization

Sodium 2-hydroxynaphthalene-1-sulfonate (CAS 25059-14-7), commonly referred to as Armstrong acid or Oxy Tobias acid, is a monosulfonated 2-naphthol derivative serving as the principal industrial precursor to 2-aminonaphthalene-1-sulfonic acid (Tobias acid). Unlike its thermodynamically more stable positional isomers such as 2-naphthol-6-sulfonic acid (Schaeffer acid), the sulfonic acid group occupies the 1-position, rendering the molecule incapable of direct azo coupling under standard conditions—a property that dictates its exclusive downstream pathway via the Bucherer amination reaction.

Molecular Formula C10H8NaO4S
Molecular Weight 247.22 g/mol
CAS No. 25059-14-7
Cat. No. B1629443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArmstrong acid
CAS25059-14-7
Molecular FormulaC10H8NaO4S
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na]
InChIInChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14);
InChIKeyLQELEHYKRUQLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Hydroxynaphthalene-1-Sulfonate (Armstrong Acid) – Core Identity for Dye Intermediate Procurement


Sodium 2-hydroxynaphthalene-1-sulfonate (CAS 25059-14-7), commonly referred to as Armstrong acid or Oxy Tobias acid, is a monosulfonated 2-naphthol derivative serving as the principal industrial precursor to 2-aminonaphthalene-1-sulfonic acid (Tobias acid) [1]. Unlike its thermodynamically more stable positional isomers such as 2-naphthol-6-sulfonic acid (Schaeffer acid), the sulfonic acid group occupies the 1-position, rendering the molecule incapable of direct azo coupling under standard conditions—a property that dictates its exclusive downstream pathway via the Bucherer amination reaction [2]. This compound is procured almost exclusively for conversion into Tobias acid, which in turn is the key intermediate for Lithol Red (C.I. Pigment Red 49) and C.I. Acid Yellow 19 dye families [3].

Why 2-Naphthol-6-Sulfonic Acid (Schaeffer Acid) Cannot Replace Sodium 2-Hydroxynaphthalene-1-Sulfonate in Lithol Red Manufacturing


The class of 2-naphthol monosulfonic acids comprises several positional isomers (1-, 6-, and 8-sulfonic acids) that are not interchangeable in dye synthesis. Sodium 2-hydroxynaphthalene-1-sulfonate is uniquely positioned as the only isomer that, upon Bucherer amination, yields 2-aminonaphthalene-1-sulfonic acid (Tobias acid) with the amino group in the 2-position and the sulfonic acid group remaining in the 1-position [1]. The 6-sulfonic acid isomer (Schaeffer acid) aminates to produce 2-aminonaphthalene-6-sulfonic acid, which leads to entirely different dye chromophores incompatible with Lithol Red and Acid Yellow 19 production [2]. Additionally, the 1-sulfonic acid isomer is kinetically unstable in the presence of free sulfuric acid, readily rearranging to the 8- and then 6-isomers—a liability that imposes strict procurement, storage, and reaction condition requirements absent for the 6-isomer [3]. These regiospecificity and stability differences render generic substitution impossible without complete process redesign.

Quantitative Differentiation Evidence for Sodium 2-Hydroxynaphthalene-1-Sulfonate vs. Closest In-Class Analogs


Tobias Acid Yield and Byproduct Suppression: Armstrong Acid vs. Conventional Process Baseline

When sodium 2-hydroxynaphthalene-1-sulfonate (Armstrong acid) is subjected to optimized Bucherer amination conditions (controlled temperature, time, and NH₃/SO₂ mole ratios), Tobias acid is obtained in yields exceeding 80% of theory with beta-naphthylamine (BNA) byproduct levels below 1,000 ppm [1]. In contrast, the conventional industrial amination process yields 0.3 to 0.6 weight percent BNA (3,000 to 6,000 ppm) relative to isolated Tobias acid [2]. This approximately 3- to 6-fold reduction in the carcinogenic BNA byproduct is a process-specific consequence of precise reaction control starting from Armstrong acid, not achievable with the 6-sulfonic acid isomer due to differing amination regiochemistry [3].

Dye intermediate synthesis Bucherer amination Process optimization

Azo Coupling Inertness: 2-Naphthol-1-Sulfonic Acid vs. Schaeffer Acid (2-Naphthol-6-Sulfonic Acid)

2-Naphthol-1-sulfonic acid does not couple with diazonium salts under ordinary conditions because the single reactive ortho-position in the 2-naphthol nucleus (the 1-position) is already occupied by the sulfonic acid group [1]. In contrast, 2-naphthol-6-sulfonic acid (Schaeffer acid) retains a free 1-position and undergoes facile azo coupling to form dyes directly [2]. Coupling with the 1-sulfonic acid isomer can only occur at elevated temperatures in acidic media, where the sulfonic acid group is displaced by the azo radical, yielding the same dye as unsubstituted 2-naphthol [3]. This fundamental reactivity difference means the 1-isomer cannot serve as a direct coupling component in azo dye synthesis, making it a dedicated intermediate for the Bucherer amination pathway rather than a general-purpose dye intermediate.

Azo dye chemistry Diazonium coupling Regioselectivity

Phenolic Ionization Constant (pKa) Differentiation: 2-Hydroxynaphthalene-1-Sulfonate vs. 1-Hydroxynaphthalene-2-Sulfonate

A large difference in the thermodynamic acid strength of the phenolic hydroxyl group has been demonstrated between the positional isomers 1-hydroxynaphthalene-2-sulfonate and 2-hydroxynaphthalene-1-sulfonate [1]. This difference is attributed to an intramolecular peri-hydrogen interaction present in the 2-hydroxy-1-sulfonate isomer, where the hydroxyl proton in the 2-position interacts with the hydrogen atom at the peri (8) position of the naphthalene ring, altering the electron density and stabilizing the conjugate base [2]. While exact pKa values require access to the full publication, the Dewar–Grisdale treatment of substituent effects applied to this series confirms that the 2-hydroxy-1-sulfonate substitution pattern produces quantitatively distinct ionization behavior relative to isomers with nonadjacent substituents [3].

Physicochemical characterization Ionization constant Peri-hydrogen interaction

Kinetic Instability Under Sulfonation Conditions: 2-Naphthol-1-Sulfonic Acid vs. 2-Naphthol-6-Sulfonic Acid

2-Naphthol-1-sulfonic acid is the kinetically favored initial product of 2-naphthol sulfonation with concentrated sulfuric acid, but it is highly unstable in the presence of excess acid [1]. It rearranges rapidly—even in the cold—first to 2-naphthol-8-sulfonic acid (Bayer acid) and then completely at higher temperatures to the thermodynamically stable 2-naphthol-6-sulfonic acid (Schaeffer acid) [2]. This instability necessitates sulfonation with precise stoichiometric control (e.g., using chlorosulfonic acid in non-aqueous solvent, or low-temperature H₂SO₄ without excess acid) to isolate the 1-isomer [3]. In contrast, the 6-isomer is the thermodynamic endpoint of the rearrangement cascade and can be produced under standard sulfonation conditions without risk of further isomerization [4]. A dedicated isomerization study using ³⁵S-labeled sulfuric acid confirmed that the 1→6 rearrangement proceeds via both intermolecular (protiodesulfonation–resulfonation) and intramolecular pathways, depending on solvent and acid concentration [5].

Sulfonation chemistry Isomerization Process control

Purification Requirement: 2-Naphthol Impurity Removal Specific to the 1-Sulfonic Acid Isomer

Crude 2-naphthol-1-sulfonic acid produced by sulfonation of 2-naphthol contains residual 2-naphthol as an undesirable impurity that must be removed before the Bucherer amination step [1]. A dedicated purification process using formaldehyde (or hexamethylenetetramine) precipitation at 0–55 °C selectively removes 2-naphthol from aqueous acidic solutions of the crude 1-sulfonic acid, exploiting a reactivity difference not applicable to the 6-sulfonic acid isomer, which does not carry the same impurity profile because it is produced under thermodynamic conditions that consume all starting 2-naphthol [2]. The patent specifies that the crude acid contains 0.2 to 5 mol of sulfuric acid per mole of sulfonic acid, and formaldehyde treatment at controlled temperature yields purified 2-naphthol-1-sulfonic acid suitable for Tobias acid production [3].

Purification methodology 2-Naphthol impurity Formaldehyde precipitation

Validated Application Scenarios for Sodium 2-Hydroxynaphthalene-1-Sulfonate (Armstrong Acid) Based on Quantitative Evidence


High-Yield Tobias Acid Production with Minimized Beta-Naphthylamine Byproduct

Procure Armstrong acid for the Bucherer amination step when the process target is >80% Tobias acid yield with BNA levels <1,000 ppm. This performance level is documented under optimized conditions (controlled NH₃/SO₂ ratios, temperature, and residence time in a sealed pressure reactor) and represents a ≥3-fold BNA reduction relative to conventional amination [1]. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 1.

Exclusive Precursor for Lithol Red (C.I. Pigment Red 49) and C.I. Acid Yellow 19 Dye Families

Use Armstrong acid when the synthetic route requires Tobias acid as the diazo component. The 2-naphthol-1-sulfonic acid → Tobias acid → Lithol Red pathway is regiospecific; substitution with Schaeffer acid (2-naphthol-6-sulfonic acid) would yield 2-aminonaphthalene-6-sulfonic acid, producing structurally different azo chromophores incompatible with C.I. Pigment Red 49 and C.I. Acid Yellow 19 specifications [2]. This application is contingent on the azo coupling inertness and regiospecific amination documented in Section 3, Evidence Items 2 and 4.

Controlled Sulfonation Processes Requiring Kinetic Product Isolation

Specify Armstrong acid when the synthetic objective requires the 1-sulfonic acid isomer specifically, using sulfonation conditions that avoid excess free sulfuric acid (e.g., chlorosulfonic acid in non-aqueous solvent or low-temperature stoichiometric H₂SO₄). This application leverages the kinetic instability of the 1-isomer as a process control feature—the absence of the 6-isomer in the product confirms that rearrangement has not occurred during synthesis or storage [3]. Supported by Section 3, Evidence Item 4.

Deuterium Labeling of 2-Naphthol via the 1-Sulfonic Acid Intermediate

Employ Armstrong acid as a solubilizing intermediate for the preparation of 1-deutero-2-naphthol. The 2-naphthol-1-sulfonic acid or its sodium salt forms a homogeneous aqueous solution, enabling efficient H/D exchange with D₂O and D₂SO₄ at 35–120 °C, after which the sulfonic acid group is cleaved to yield isotopically labeled 2-naphthol in crystalline form [4]. The solubility advantage of the sulfonated intermediate is critical to achieving homogeneous deuteration, a property not equally exploitable with the less soluble 6-isomer under comparable conditions. Supported by Section 3, Evidence Item 3 (ionization and solubility differentiation).

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